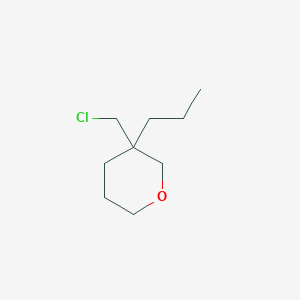
3-(Chloromethyl)-3-propyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-propyloxane is an organic compound that belongs to the class of oxanes, which are six-membered ring ethers. The compound features a chloromethyl group attached to the third carbon of the oxane ring, along with a propyl group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-propyloxane typically involves the chloromethylation of 3-propyloxane. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aromatic pi-electrons to attack the aldehyde, followed by rearomatization of the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-propyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Oxidation: Oxidized products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the methyl derivative of the original compound.
Scientific Research Applications
3-(Chloromethyl)-3-propyloxane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the chloromethyl group.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its ability to undergo various chemical reactions makes it a versatile starting material for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and resins. Its reactivity allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-propyloxane is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as modifying biomolecules or synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-methyloxane: Similar in structure but with a methyl group instead of a propyl group.
3-(Chloromethyl)-3-ethyloxane: Features an ethyl group instead of a propyl group.
3-(Chloromethyl)-3-butoxyoxane: Contains a butoxy group, providing different reactivity and properties.
Uniqueness
3-(Chloromethyl)-3-propyloxane is unique due to the presence of both a chloromethyl and a propyl group on the oxane ring. This combination imparts specific reactivity and properties that are not observed in its analogs. The propyl group provides additional steric bulk, influencing the compound’s reactivity and interactions with other molecules. This makes this compound a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
3-(chloromethyl)-3-propyloxane |
InChI |
InChI=1S/C9H17ClO/c1-2-4-9(7-10)5-3-6-11-8-9/h2-8H2,1H3 |
InChI Key |
CBHRCXOTWWRLJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCOC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)

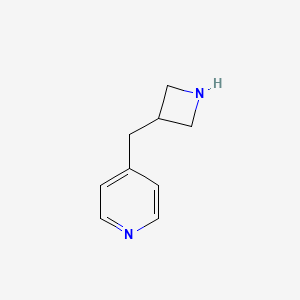
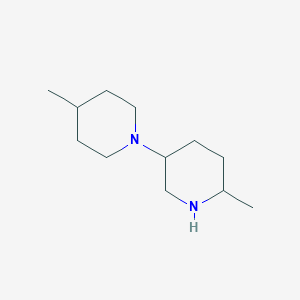
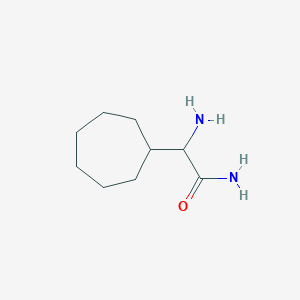
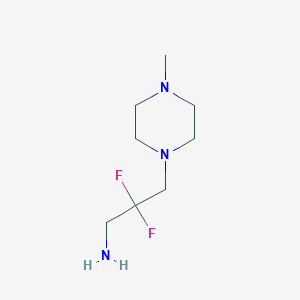
![tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)
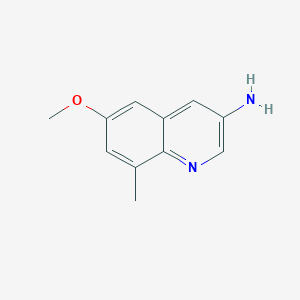
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)
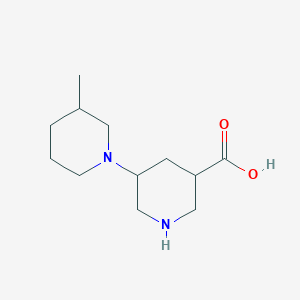
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)
